molecular formula C15H21NO4 B174187 3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid CAS No. 120378-17-8

3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid

Cat. No.: B174187
CAS No.: 120378-17-8
M. Wt: 279.33 g/mol
InChI Key: ACKWQHCPHJQANL-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid is a chemical compound known for its applications in various fields of scientific research. It is often used in experimental and research settings due to its unique chemical properties. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

The primary target of 3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid is Caspase-3 , a crucial enzyme involved in programmed cell death . This enzyme plays a significant role in the initiation of apoptotic cell death and inflammation.

Mode of Action

It is known that the compound’s tert-butoxycarbonyl (boc) group plays a crucial role in this interaction . The Boc group is a common protecting group in organic chemistry, particularly in the synthesis of peptides. It is used to prevent unwanted reactions of the amino group during peptide synthesis .

Biochemical Pathways

The compound affects the biochemical pathways related to peptide synthesis. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The compound’s distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhances amide formation in the Boc-protected amino acid ionic liquids without the addition of a base .

Pharmacokinetics

It is known that the compound’s ionic liquid form has low viscosity, broad substrate solubility, and high thermal stability . These properties provide scope for carrying out high-temperature organic reactions and open up the possibility of extraction and purification for water-soluble organic compounds using ionic liquids .

Result of Action

The compound’s action results in the formation of dipeptides in satisfactory yields within 15 minutes . This rapid and effective peptide synthesis is a significant advantage in the field of organic chemistry, particularly in the synthesis of complex peptides.

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and solvent. The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These solubility properties can affect the compound’s action and stability. Furthermore, the compound’s ionic liquid form allows for high-temperature organic reactions , indicating that the compound’s action can be influenced by temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid typically involves the protection of the amine group with a Boc group. One common method includes the reaction of 4-phenylbutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butoxycarbonyl-L-phenylalanine
  • N-tert-Butoxycarbonyl-L-leucine
  • N-tert-Butoxycarbonyl-L-valine

Uniqueness

Compared to similar compounds, 3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid is unique due to its specific structure, which includes a phenyl group attached to the butyric acid backbone. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specialized synthetic applications .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKWQHCPHJQANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407310
Record name 3-tert-Butoxycarbonylamino-4-phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120378-17-8
Record name 3-tert-Butoxycarbonylamino-4-phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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